molecular formula C10H8ClF3O2 B1441354 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride CAS No. 647010-69-3

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride

Cat. No.: B1441354
CAS No.: 647010-69-3
M. Wt: 252.62 g/mol
InChI Key: CSVLARKLTDXMQD-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C10H8ClF3O2 and a molecular weight of 252.62 g/mol . It is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a benzoyl chloride moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride typically involves the reaction of 4-ethoxy-3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid is converted to the corresponding benzoyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The presence of the trifluoromethyl group enhances its electrophilicity, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both an ethoxy group and a trifluoromethyl group on the benzoyl chloride structure. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

4-ethoxy-3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-2-16-8-4-3-6(9(11)15)5-7(8)10(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVLARKLTDXMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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